2-Bromoethyl Dichlorophosphate

Description

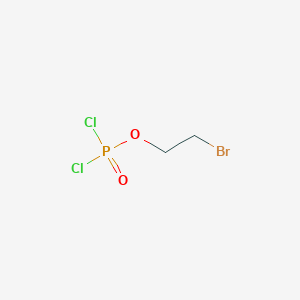

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-dichlorophosphoryloxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4BrCl2O2P/c3-1-2-7-8(4,5)6/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYKRTKYIPKOPLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)OP(=O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4BrCl2O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405539 | |

| Record name | 2-Bromoethyl Dichlorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4167-02-6 | |

| Record name | 2-Bromoethyl Dichlorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-bromoethoxy)phosphonoyl dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromoethyl Dichlorophosphate: Properties, Synthesis, and Applications in Advanced Drug Development

Introduction: Unveiling a Versatile Reagent in Modern Medicinal Chemistry

2-Bromoethyl dichlorophosphate is a highly reactive organophosphorus compound that has emerged as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique trifunctional nature, possessing a reactive dichlorophosphate moiety and a bromoethyl group, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the chemical properties, synthesis, and multifaceted applications of this compound, with a particular focus on its utility for researchers, scientists, and professionals in the field of drug development.

The strategic importance of this compound lies in its ability to act as a versatile electrophile. The phosphorus center is susceptible to nucleophilic attack, while the bromine atom serves as a good leaving group in substitution reactions. This dual reactivity enables the sequential or simultaneous introduction of various functionalities, making it an invaluable tool for the construction of novel molecular architectures. This guide will delve into the fundamental principles governing its reactivity and provide practical insights into its application in the synthesis of phosphoramidates, prodrugs, and bioconjugates.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of this compound is paramount for its safe handling, storage, and effective utilization in synthetic protocols. The compound is a colorless to pale yellow, moisture-sensitive oil.[1] Key quantitative data are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₄BrCl₂O₂P | [1][2] |

| Molecular Weight | 241.84 g/mol | [1][2] |

| CAS Number | 4167-02-6 | [2] |

| Appearance | Colorless to pale yellow oil | [1] |

| Boiling Point | 75-78 °C | [1] |

| Solubility | Soluble in Chloroform, DMSO (slightly), Ethyl Acetate (sparingly) | [1] |

| Stability | Moisture sensitive, Hygroscopic | [1] |

Synthesis and Characterization: From Precursors to Purified Product

The synthesis of this compound is typically achieved through the reaction of 2-bromoethanol with an excess of phosphoryl chloride. The causality behind this choice of reagents lies in the high reactivity of the P-Cl bonds in phosphoryl chloride towards the hydroxyl group of 2-bromoethanol.

Experimental Protocol: Synthesis of this compound

-

Materials: 2-bromoethanol, phosphoryl chloride (POCl₃), anhydrous dichloromethane (DCM), anhydrous pyridine.

-

Procedure:

-

To a stirred solution of 2-bromoethanol (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen), add anhydrous pyridine (1.1 equivalents) at 0 °C. The use of an anhydrous solvent and inert atmosphere is critical to prevent hydrolysis of the highly reactive phosphoryl chloride.[1] Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction.

-

Slowly add phosphoryl chloride (1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C. The excess of phosphoryl chloride ensures complete conversion of the starting alcohol.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Upon completion, the reaction mixture is filtered to remove the pyridinium hydrochloride salt.

-

The filtrate is then concentrated under reduced pressure to remove the solvent and excess phosphoryl chloride.

-

The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.[1]

-

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show two triplets. The methylene group adjacent to the bromine atom (Br-CH₂-) would appear at a higher chemical shift (δ ≈ 3.5-3.8 ppm) compared to the methylene group adjacent to the phosphate ester (-CH₂-O-P), which would likely appear around δ ≈ 4.3-4.6 ppm. The coupling between the adjacent methylene groups would result in a triplet splitting pattern for both signals.

-

¹³C NMR: The carbon NMR spectrum would exhibit two distinct signals for the two methylene carbons. The carbon attached to the bromine (Br-CH₂) is expected to resonate at approximately 30-35 ppm, while the carbon attached to the phosphate oxygen (-CH₂-O-P) would be further downfield, likely in the range of 65-70 ppm, due to the deshielding effect of the electronegative oxygen and phosphorus atoms.[5]

-

³¹P NMR: The phosphorus-31 NMR spectrum is the most definitive technique for characterizing this compound. A single resonance is expected in the phosphodichloridate region, typically between δ = 5-10 ppm.

-

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the P=O stretching vibration (around 1280-1300 cm⁻¹) and P-Cl stretching vibrations (around 550-600 cm⁻¹). The C-Br stretching vibration would likely appear in the region of 600-700 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic isotopic patterns for the presence of one bromine and two chlorine atoms. Fragmentation would likely involve the loss of chlorine, bromine, and the bromoethyl group.

Reactivity and Mechanistic Pathways: A Tale of Two Electrophilic Centers

The synthetic utility of this compound stems from its two distinct electrophilic sites: the phosphorus atom of the dichlorophosphate group and the carbon atom attached to the bromine. This allows for a range of nucleophilic substitution reactions.

Reaction at the Phosphorus Center

The phosphorus atom is highly susceptible to nucleophilic attack, leading to the displacement of one or both chloride ions. This reactivity is central to the synthesis of phosphoramidates and other phosphate derivatives.

Mechanism of Phosphoramidate Synthesis:

The reaction with a primary or secondary amine typically proceeds via a nucleophilic addition-elimination mechanism at the phosphorus center.[6] The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic phosphorus atom, forming a transient pentacoordinate intermediate. Subsequent elimination of a chloride ion yields the corresponding phosphoramidochloridate, which can then react with another amine molecule or a different nucleophile.

Caption: Mechanism of phosphoramidate formation.

Reaction at the Bromoethyl Moiety

The carbon atom attached to the bromine is an electrophilic center that can undergo nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of a wide variety of functional groups at this position. The reactivity of the C-Br bond allows for the use of this compound as a bifunctional linker.[7]

Applications in Drug Discovery and Bioconjugation

The unique chemical properties of this compound make it a valuable tool in modern drug discovery and development.

Synthesis of Phosphoramidate Prodrugs

Phosphoramidates are a class of compounds that have gained significant attention as prodrugs of phosphonate and phosphate-containing drugs.[8] The phosphoramidate linkage can mask the negative charge of the phosphate group, improving cell membrane permeability and oral bioavailability. Once inside the cell, the phosphoramidate can be cleaved by intracellular enzymes to release the active drug. This compound can be used to introduce a bromoethylphosphoramidate moiety onto a drug molecule containing a suitable nucleophilic handle (e.g., an amine or hydroxyl group). The bromine atom can then be further functionalized or left as a handle for subsequent modifications.

Development of Bioconjugates and Crosslinking Agents

The bifunctional nature of this compound makes it an attractive candidate for use as a crosslinking agent in the development of bioconjugates, such as antibody-drug conjugates (ADCs).[9] In this context, the dichlorophosphate moiety can be reacted with a functional group on a drug molecule, while the bromoethyl group can be used to attach the drug-linker construct to a biomolecule, such as an antibody. This allows for the precise and stable linkage of a cytotoxic payload to a targeting antibody.

Workflow for Prodrug Synthesis

Caption: General workflow for prodrug synthesis.

Safety and Handling: A Prudent Approach to a Reactive Reagent

This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is classified as toxic and corrosive.[10]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe the vapors. It is moisture-sensitive and should be handled under an inert atmosphere.[1]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion: A Powerful Tool for Chemical Innovation

This compound is a versatile and highly reactive reagent with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its dual electrophilic nature allows for the construction of complex molecular architectures, including phosphoramidate prodrugs and bioconjugates. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for harnessing its full synthetic potential. As the demand for more sophisticated and targeted therapeutics continues to grow, the importance of versatile building blocks like this compound is set to increase, paving the way for the discovery and development of next-generation medicines.

References

- Karagöz, B., Güneş, D., & Bıcak, N. (2010). Preparation of Crosslinked Poly(2-bromoethyl methacrylate) Microspheres and Decoration of Their Surfaces with Functional Polymer Brushes. Macromolecular Chemistry and Physics, 211(16), 1774-1782.

- BenchChem. (2025). 2-Bromoacetamide synthesis and purification methods.

-

LibreTexts. (2023). Preparation of Amines. Retrieved from [Link]

-

Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

- Wang, G., et al. (2022).

- Karagöz, B., Güneş, D., & Bıcak, N. (2010). Preparation of Crosslinked Poly (2‐bromoethyl methacrylate) Microspheres and Decoration of Their Surfaces with Functional Polymer Brushes. Macromolecular Chemistry and Physics, 211(16), 1774-1782.

- Mackie, R. I., & Smith, D. M. (Eds.). (2020).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15158, Ethyl dichlorophosphate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79218, Diethyl (2-bromoethyl)phosphonate. Retrieved from [Link]

- Holý, A., et al. (2012). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 10, 889737.

-

Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

- Google Patents. (n.d.). JP2010077385A - Crosslinking agent, crosslinked polymer and their uses.

-

LibreTexts. (2020). 20.6: Reactions of Amines. Retrieved from [Link]

- Daverio, F. (2005).

-

Clark, J. (n.d.). amines as nucleophiles. Retrieved from [Link]

- Karagöz, B., Güneş, D., & Bıcak, N. (2010). Preparation of Crosslinked Poly(2-bromoethyl methacrylate) Microspheres and Decoration of Their Surfaces with Functional Polymer. Macromolecular Chemistry and Physics, 211(16), 1774-1782.

- Lehermeier, B. (2023).

- Wagner, C. R. (2021). GREAT EXPECTATIONS: PHOSPH(ON)ATE PRODRUGS IN DRUG DESIGN—OPPORTUNITIES AND LIMITATIONS.

-

SpectraBase. (n.d.). Diethyl 2-bromoethylphosphonate. Retrieved from [Link]

- Sionkowska, A., Kaczmarek, B., & Michalska-Sionkowska, M. (2024). Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review. International Journal of Molecular Sciences, 25(19), 10509.

- Mehellou, Y., & Balzarini, J. (2018). Phosphonate prodrugs: an overview and recent advances. Future Medicinal Chemistry, 10(13), 1625–1641.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3613627, (2-Bromoethyl)phosphonic Acid. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethanol, 2-bromo-. Retrieved from [Link]

Sources

- 1. (2-BROMOETHYL)-PHOSPHORYLCHLORIDE | 4167-02-6 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-CHLOROETHYLPHOSPHORIC ACID DICHLORIDE(1455-05-6) 1H NMR spectrum [chemicalbook.com]

- 4. Diethyl (2-bromoethyl)phosphonate | C6H14BrO3P | CID 79218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 9. (PDF) Preparation of Crosslinked Poly(2-bromoethyl methacrylate) Microspheres and Decoration of Their Surfaces with Functional Polymer Brushes [academia.edu]

- 10. Ethyl dichlorophosphate | C2H5Cl2O2P | CID 15158 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chemo-Structural Analysis of 2-Bromoethyl Dichlorophosphate (BEDP)

[1]

Executive Summary

2-Bromoethyl dichlorophosphate (BEDP), also known as 2-bromoethyl phosphorodichloridate, is a high-value organophosphorus intermediate characterized by its dual electrophilic nature.[1] It serves as a critical linchpin in the synthesis of phosphorylated heterocycles, flame retardants, and, most notably, in the development of SATE (S-acyl-2-thioethyl) prodrug systems.

This guide provides a rigorous analysis of BEDP’s molecular architecture, synthesis protocols, and reactivity profiles. It is designed for medicinal chemists and process engineers requiring precise control over phosphorylation and alkylation pathways.

Molecular Architecture & Physicochemical Dynamics

Structural Geometry

BEDP features a tetrahedral phosphorus(V) center coordinated to one oxo group (P=O), two chlorine atoms, and one 2-bromoethoxy group. This configuration creates a highly polarized molecule with distinct zones of reactivity.

-

Phosphorus Center: The P(V) atom is strongly electrophilic due to the electron-withdrawing effects of the double-bonded oxygen and the two chlorine atoms. This makes the P-Cl bonds highly labile and susceptible to nucleophilic attack.

-

Alkyl Chain: The 2-bromoethyl tail introduces a secondary electrophilic site at the

-carbon, enabling alkylation reactions (often via an oxaphospholane-like transition state or direct displacement).[1]

Physicochemical Data Table

| Property | Value | Context |

| IUPAC Name | 2-Bromoethyl phosphorodichloridate | Official nomenclature |

| CAS Number | 4167-02-6 | Primary identifier |

| Molecular Formula | C₂H₄BrCl₂O₂P | MW: 241.83 g/mol |

| Boiling Point | 75–78 °C | At reduced pressure (vacuum distillation required) |

| Density | ~1.8 g/cm³ | Estimated (halogen heavy) |

| Solubility | CHCl₃, CH₂Cl₂, THF | Hydrolyzes rapidly in water |

| Stability | Moisture Sensitive | Decomposes to HCl, H₃PO₄, and HBr |

Reactivity Map (Graphviz Visualization)

The following diagram illustrates the dual electrophilic nature of BEDP, highlighting the competition between phosphorylation (P-center) and alkylation (C-center).

Figure 1: Reactivity map showing the bifurcation between P-center phosphorylation (dominant with hard nucleophiles) and C-tail alkylation.[1]

Synthetic Protocol: Controlled Phosphorylation

The synthesis of BEDP requires strict stoichiometry to prevent the formation of the bis-substituted species (bis(2-bromoethyl) chlorophosphate). The standard industrial and laboratory route involves the reaction of Phosphorus Oxychloride (POCl₃) with 2-Bromoethanol.

Reagents & Stoichiometry[1]

-

Phosphorus Oxychloride (POCl₃): 1.0 Equivalent (Excess is sometimes used to favor mono-substitution, then distilled off).

-

Base (Optional but recommended): Pyridine or Triethylamine (1.0 Eq) to scavenge HCl.

-

Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).

Step-by-Step Procedure

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.

-

Charging: Charge the flask with POCl₃ (1.0 eq) and anhydrous DCM. Cool the system to 0 °C using an ice/salt bath.

-

Addition: Mix 2-Bromoethanol (1.0 eq) with the base (Pyridine, 1.0 eq) in a separate vessel. Add this mixture dropwise to the POCl₃ solution over 60 minutes.

-

Critical Control Point: The temperature must not exceed 5 °C. Higher temperatures promote double substitution.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

-

Monitoring: Monitor reaction progress via ³¹P NMR . The starting material (POCl₃) typically appears around +3 ppm. The product (BEDP) will shift downfield (approx +10 to +15 ppm range depending on solvent).

-

-

Workup: Filter off the amine-hydrochloride salt under nitrogen atmosphere.

-

Purification: Concentrate the filtrate under reduced pressure. The residue is purified via vacuum distillation (bp 75–78 °C at high vacuum).

-

Warning: Do not heat above 100 °C as thermal decomposition can occur.

-

Applications in Drug Development[3]

BEDP is a specialized tool in the medicinal chemist's arsenal, primarily used for prodrug synthesis and heterocycle formation.

SATE Prodrug Synthesis

One of the most significant applications of BEDP is in the synthesis of Bis(S-acyl-2-thioethyl) (SATE) phosphotriester prodrugs. These promoieties mask the negative charge of phosphate groups, allowing nucleoside analogs (like antivirals) to permeate cell membranes. Once intracellular, esterases cleave the SATE group, releasing the active monophosphate drug.

-

Mechanism: BEDP reacts with the nucleoside (Nu-OH) to form the monochlorophosphate intermediate, which is subsequently reacted with thioethanol derivatives.

Synthesis of Oxazaphosphorines

BEDP is structurally related to the mustard gas family but is used controllably to synthesize nitrogen mustard analogs (e.g., Ifosfamide derivatives). The 2-bromoethyl group allows for subsequent intramolecular cyclization to form reactive aziridinium ions in vivo, which crosslink DNA.

Synthesis Workflow Diagram

Figure 2: Step-by-step synthesis workflow for high-purity BEDP.

Handling & Safety Protocols

BEDP is a Category 1 Skin Corrosive and Lachrymator . It poses significant risks if handled improperly.

-

Hydrolysis Hazard: Upon contact with moisture, BEDP releases Hydrogen Chloride (HCl) and Hydrogen Bromide (HBr) gas. All transfers must occur via cannula or syringe techniques in a fume hood.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C.

-

Neutralization: Spills should be neutralized with saturated Sodium Bicarbonate (NaHCO₃) solution, followed by absorption with vermiculite.

References

-

PubChem. (2024). Compound Summary: 2-Bromoethyl phosphorodichloridate.[1][3] National Library of Medicine. Retrieved from [Link]

- Lefebvre, I., et al. (1995). Mononucleoside Phosphotriester Derivatives with S-Acyl-2-thioethyl (SATE) Bioreversible Phosphate-Protecting Groups. Journal of Medicinal Chemistry.

A Comprehensive Theoretical Analysis of 2-Bromoethyl Dichlorophosphate: A Whitepaper for Advanced Research

Abstract: While dedicated literature on 2-Bromoethyl Dichlorophosphate is limited, its structural and electronic properties can be accurately predicted using modern computational chemistry. This guide outlines a comprehensive theoretical framework for the study of this compound, leveraging Density Functional Theory (DFT) and ab initio methods. We will explore its conformational landscape, predict spectroscopic signatures (IR, Raman, NMR), and analyze its electronic structure to understand its reactivity. This document serves as a methodological blueprint for researchers in drug development and materials science, providing both the theoretical underpinnings and practical protocols for in-silico analysis of this and related organophosphorus compounds.

Introduction: The Rationale for Theoretical Investigation

This compound, C₂H₄BrCl₂O₂P, belongs to the vast family of organophosphorus compounds, which are integral to biochemistry, medicine, and industry.[1] These compounds are foundational to life as components of DNA and ATP, and they are widely used as pesticides, flame retardants, and pharmaceuticals.[1][2][3] The specific combination of a reactive dichlorophosphate group and a bromoethyl chain suggests its potential as a versatile chemical intermediate for synthesizing more complex molecules, including potential drug candidates or functional polymers.

Given the inherent reactivity and potential toxicity of many organophosphorus compounds, theoretical and computational studies provide a critical, safety-first approach to understanding their behavior.[2][4] By building a robust computational model, we can predict molecular geometry, stability, spectroscopic properties, and reaction pathways without the need for extensive, and potentially hazardous, initial laboratory synthesis.[4][5] This in-silico approach, grounded in Density Functional Theory (DFT), allows for the rational design of experiments and accelerates the discovery process.[2][6][7]

This whitepaper presents a detailed guide to the theoretical study of this compound. We will establish reliable computational protocols based on methodologies proven effective for analogous organophosphorus molecules and provide insights into the causality behind these choices.

Molecular Structure and Conformational Analysis

The flexibility of the bromoethyl chain introduces rotational isomers (rotamers) that significantly influence the molecule's overall energy, dipole moment, and reactivity. A thorough conformational analysis is the first essential step in any theoretical study.

The Importance of Rotational Isomers

Rotation around the P-O, O-C, and C-C bonds leads to different spatial arrangements of the atoms. For the C-C bond in the bromoethyl group, the key conformations are staggered (or anti) and gauche. In similar haloalkanes like 1,2-dibromoethane, the staggered conformation, where the bromine atoms are furthest apart, is generally more stable due to minimized steric and dipole-dipole repulsion.[8] A similar preference is expected for the O-P-C-C backbone of this compound. For related organophosphorus compounds, the analysis of all stable rotamers has been shown to be crucial for the correct assignment of vibrational modes.[9]

Protocol for Conformational Search

A robust conformational search is required to identify the global minimum energy structure and other low-energy conformers.

Step-by-Step Methodology:

-

Initial Structure Generation: Build an initial 3D model of this compound.

-

Dihedral Scan: Perform a relaxed potential energy surface (PES) scan by systematically rotating key dihedral angles (e.g., P-O-C-C and O-C-C-Br) in increments of 15-30 degrees. At each step, the remaining geometry is optimized.

-

Candidate Selection: Identify all local minima on the PES.

-

Full Geometry Optimization: Subject each identified minimum to a full geometry optimization using a higher level of theory. A common and reliable choice is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p).[10]

-

Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure to confirm it is a true minimum (i.e., has no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Energy Ranking: Rank the conformers based on their relative Gibbs free energies to determine their population at a given temperature.

Visualization of the Computational Workflow

The process of identifying the most stable conformer can be visualized as a logical workflow.

Caption: Workflow for Conformational Analysis.

Quantum Chemical Calculations: Unveiling Electronic Properties

With the optimized, lowest-energy structure, we can delve into the electronic properties that govern the molecule's reactivity and spectroscopic behavior. Density Functional Theory (DFT) is the workhorse for such calculations in modern computational chemistry.[2][6][7]

Selection of Theoretical Method

The choice of the DFT functional and basis set is a critical decision that balances accuracy with computational cost.

-

Functional: The B3LYP hybrid functional is a widely used and well-validated choice for organophosphorus compounds, providing a good compromise between speed and accuracy for geometries and energies.[3][10][11] For vibrational frequencies, non-empirical functionals like PBE0 can sometimes offer better agreement with experimental data.[9]

-

Basis Set: A triple-zeta basis set, such as 6-311++G(d,p), is recommended.[10] The ++ indicates the inclusion of diffuse functions on all atoms, which are crucial for accurately describing lone pairs and potential weak interactions. The (d,p) denotes polarization functions, which are essential for describing the bonding around the phosphorus atom.[9]

-

Solvent Effects: To model the molecule in a realistic chemical environment, the Polarizable Continuum Model (PCM) can be used to approximate the effects of a solvent.

Frontier Molecular Orbitals (FMOs) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity.

-

HOMO: Represents the ability to donate an electron. Its energy level correlates with the ionization potential. The HOMO is likely to be localized on atoms with lone pairs, such as the phosphoryl oxygen and the bromine atom.

-

LUMO: Represents the ability to accept an electron. Its energy level correlates with the electron affinity. The LUMO is expected to be centered on the phosphorus atom, indicating its electrophilic nature.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial descriptor of molecular stability. A smaller gap suggests higher reactivity and polarizability.[2][12]

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the molecule's electron density surface. It provides a powerful visual guide to intermolecular interactions.

-

Negative Potential (Red/Yellow): Regions of high electron density, indicating sites for electrophilic attack. These are expected around the phosphoryl oxygen.

-

Positive Potential (Blue): Regions of low electron density, indicating sites for nucleophilic attack. The most positive region is anticipated around the phosphorus atom, confirming it as the primary electrophilic center.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of bonding and orbital interactions. It can quantify hyperconjugation effects, such as the interaction between the lone pairs on the oxygen and chlorine atoms and the antibonding orbitals of the P-Cl and P=O bonds. These interactions are crucial for understanding conformational preferences and bond strengths.[3][13]

Predicted Spectroscopic Signatures

Theoretical calculations can predict various spectra, which are invaluable for identifying the compound and validating its synthesis.

Vibrational Spectroscopy (IR and Raman)

Frequency calculations not only confirm the stability of the optimized geometry but also yield the theoretical infrared (IR) and Raman spectra. The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96-0.98 for B3LYP) to better match experimental values.

Table 1: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹, Scaled) | Expected Intensity |

|---|---|---|

| P=O Stretch | ~1250 - 1300 | Strong (IR) |

| P-O-C Stretch | ~1000 - 1050 | Strong |

| C-C Stretch | ~900 - 950 | Medium |

| P-Cl Stretch (asymmetric) | ~550 - 600 | Strong |

| P-Cl Stretch (symmetric) | ~480 - 520 | Medium (Raman) |

| C-Br Stretch | ~650 - 700 | Medium |

Note: These are estimated ranges based on DFT calculations of similar organophosphorus compounds.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts.[14][15] Theoretical predictions of ¹H, ¹³C, and ³¹P NMR spectra can aid in the structural elucidation of the final product and any intermediates.

Protocol for NMR Chemical Shift Calculation:

-

Geometry Optimization: Use a high-level optimized geometry (e.g., B3LYP/6-311++G(d,p)).

-

GIAO Calculation: Perform a GIAO NMR calculation using a functional and basis set known to perform well for NMR, such as mPW1PW91/6-311+G(2d,p), often in a PCM solvent model.[16]

-

Referencing: Calculated absolute shielding values (σ) are converted to chemical shifts (δ) relative to a calculated reference standard (e.g., Tetramethylsilane for ¹H/¹³C, Phosphoric Acid for ³¹P) using the formula: δ = σ_ref - σ_sample.

Reactivity and Potential Reaction Mechanisms

The dichlorophosphate moiety is a powerful electrophilic center, susceptible to nucleophilic attack. Theoretical studies can elucidate the mechanisms of these reactions.

Nucleophilic Substitution at Phosphorus

The P-Cl bonds are highly polarized and are the most likely sites for reaction with nucleophiles such as alcohols, amines, or water. The reaction with an alcohol (ROH), for instance, would proceed via a nucleophilic attack on the phosphorus atom.[17]

Caption: Nucleophilic Substitution at the Phosphorus Center.

DFT calculations can be used to locate the transition state for this reaction and compute the activation energy barrier.[17][18] This provides quantitative insight into the reaction kinetics and helps predict whether the reaction is feasible under certain conditions. The mechanism for converting alcohols to chlorides using reagents like PCl₅ often involves the formation of a pentavalent phosphorus intermediate.[19]

Potential for Intramolecular Reactions

The presence of the bromoethyl group opens up the possibility of intramolecular cyclization, especially in the presence of a base, to form cyclic phosphate esters. This is a competing pathway that must be considered when designing synthetic routes using this molecule.

Conclusion

This whitepaper has outlined a comprehensive theoretical framework for the characterization of this compound. By employing established computational methodologies such as DFT and ab initio calculations, researchers can gain deep insights into the molecule's conformational preferences, electronic structure, spectroscopic properties, and chemical reactivity.[5] The protocols and theoretical considerations presented here serve as a robust starting point for any in-silico investigation of this molecule, enabling a more efficient, safer, and rationally guided approach to its synthesis and application in drug discovery and materials science.

References

-

In Silico Toxicity Assessment of Organophosphates: A DFT and Molecular Docking Study on Their Interaction with Human Serum Album. bioRxiv. Available at: [Link]

-

Ghasemi, et al. Density Functional Theory Studies on Boron Nitride and Silicon Carbide Nanoclusters Functionalized with Amino Acids for Organophosphorus Pesticide Adsorption. MDPI. Available at: [Link]

-

Theoretical Study of 31P NMR Chemical Shifts for Organophosphorus Esters, Their Anions and O,O-Dimethylthiophosphorate Anion with Metal Complexes. ResearchGate. Available at: [Link]

-

DFT Insights into the Adsorption of Organophosphate Pollutants on Mercaptobenzothiazole Disulfide-Modified Graphene Surfaces. MDPI. Available at: [Link]

-

Conformational analysis of 1,2-dichloroethane, 1,2-dibromoethane. YouTube. Available at: [Link]

-

Dichlorophosphinic bis(2-chloroethyl)amide. National Institutes of Health (NIH). Available at: [Link]

-

DFT Calculations of Vibrational Frequencies of Aluminum and Phosphorous Doped-Carbon Clusters. ResearchGate. Available at: [Link]

-

DFT calculation and assignment of vibrational spectra of aryl and alkyl chlorophosphates. De Gruyter. Available at: [Link]

-

Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. Semantic Scholar. Available at: [Link]

-

Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties. National Institutes of Health (NIH). Available at: [Link]

-

Computational Study of the Thermochemistry of Organophosphorus(III) Compounds. ACS Publications. Available at: [Link]

-

Synthesis, Structure, and Spectroscopic Properties of Luminescent Coordination Polymers Based on the 2,5-Dimethoxyterephthalate Linker. MDPI. Available at: [Link]

-

The reaction of tertiary alcohols with phosphorus pentachloride. ResearchGate. Available at: [Link]

-

Molecular structure conformational analyses, solvent-electronic studies through theoretical studies and biological profiling of (2E)-1-(3-bromo-2-thienyl)-3-(4-chlorophenyl)-prop-2-en-1-one. ResearchGate. Available at: [Link]

-

Computational study of the thermochemistry of organophosphorus(III) compounds. PubMed. Available at: [Link]

-

(2-Chloroethyl)phosphonic dichloride. National Institutes of Health (NIH). Available at: [Link]

-

DFT based vibrational spectroscopic investigations and biological activity of toxic material monocrotophos. ResearchGate. Available at: [Link]

-

Molecular Orbital Theory Study on Surface Complex Structures of Phosphates to Iron Hydroxides: Calculation of Vibrational Frequencies and Adsorption Energies. ResearchGate. Available at: [Link]

-

Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Royal Society of Chemistry. Available at: [Link]

-

Conformational preference of chlorothioformate species: molecular structure of ethyl chlorothioformate, ClC(O)SCH2CH3, in the solid phase and NBO analysis. ResearchGate. Available at: [Link]

-

Molecular orbital theory study on surface complex structures of phosphates to iron hydroxides: calculation of vibrational frequencies and adsorption energies. PubMed. Available at: [Link]

-

Synthesis and Characterization of Organophosphorus Compounds with Antitumor Activity. Research and Reviews. Available at: [Link]

-

Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. National Institutes of Health (NIH). Available at: [Link]

-

Sequential Nucleophilic Substitution of Phosphorus Trichloride with Alcohols in a Continuous-Flow Reactor and Consideration of a Mechanism for Reduced Over-reaction through the Addition of Imidazole. PubMed. Available at: [Link]

-

DFT calculation to rationalize the contrasting reaction pattern between POS (41; sulfuryl donor) and POSOP (44. ResearchGate. Available at: [Link]

-

Synthesis and Solid-State NMR Study of Metal-Organic Framework Pesticide Complexes. IslandScholar. Available at: [Link]

-

Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Chemistry Steps. Available at: [Link]

-

Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. National Institutes of Health (NIH). Available at: [Link]

-

DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. MDPI. Available at: [Link]

-

Stereoselective Syntheses of Organophosphorus Compounds. MDPI. Available at: [Link]

-

Computational Studies on Phosphorus Chemistry. Elsevier. Available at: [Link]

-

Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Master Organic Chemistry. Available at: [Link]

-

Alcohols to Alkyl Chlorides, Part 4: Phosphorus Chlorides. YouTube. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. biorxiv.org [biorxiv.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. rroij.com [rroij.com]

- 5. shop.elsevier.com [shop.elsevier.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Computational study of the thermochemistry of organophosphorus(III) compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Sequential Nucleophilic Substitution of Phosphorus Trichloride with Alcohols in a Continuous-Flow Reactor and Consideration of a Mechanism for Reduced Over-reaction through the Addition of Imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

The Bifunctional Reactivity of 2-Bromoethyl Dichlorophosphate: A Technical Guide for Synthetic Strategy

This guide provides an in-depth analysis of the reactivity of 2-bromoethyl dichlorophosphate with common nucleophiles. It is intended for researchers, chemists, and drug development professionals who wish to leverage this versatile reagent in their synthetic endeavors. We will move beyond simple reaction schemes to explore the underlying mechanisms, the causality behind experimental choices, and the potential for subsequent intramolecular transformations, offering a framework for predictable and efficient synthesis.

Core Principles: Understanding the Electrophilic Nature of this compound

This compound, BrCH₂CH₂OP(O)Cl₂, is a potent bifunctional electrophile. Its reactivity is dominated by two distinct electrophilic centers: the highly reactive phosphorus atom of the dichlorophosphate group and the primary carbon atom attached to the bromine. This dual nature allows for a sequence of reactions that can be strategically controlled to build molecular complexity.

The phosphorus center is the primary site of attack for most nucleophiles. The two chlorine atoms are excellent leaving groups, readily displaced by a wide range of nucleophiles. The reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine (Et₃N), which acts as a scavenger for the hydrochloric acid (HCl) byproduct, preventing protonation of the nucleophile and driving the reaction to completion.

The bromoethyl group, while less reactive than the P-Cl bonds, provides a secondary electrophilic site for subsequent intramolecular SN2 reactions. This "second act" is often the key to forming stable heterocyclic structures, a valuable transformation in medicinal chemistry and materials science.

Reaction with Primary and Secondary Amines: A Gateway to Phosphoramidates and Oxazaphospholidines

The reaction of this compound with amines is a cornerstone of its application. The outcome is highly dependent on the stoichiometry and the structure of the amine.

Mechanism of Phosphoryl Chloride Displacement

The initial reaction involves the nucleophilic attack of the amine on the phosphorus atom. With two equivalents of a primary or secondary amine, a phosphorodiamidate is formed. However, a more controlled and often more useful approach is the sequential displacement of the chlorides.

Using one equivalent of the amine in the presence of triethylamine allows for the isolation of the intermediate phosphoramidochloridate. This intermediate is itself a valuable synthetic precursor.

Diagram 1: Stepwise reaction with a primary amine

Caption: Sequential reaction of this compound with a primary amine.

The Critical Role of Intramolecular Cyclization

A key feature of the products derived from primary amines is their propensity to undergo intramolecular cyclization. Upon deprotonation of the newly formed P-NHR group, the nitrogen atom becomes a potent nucleophile. It can then attack the bromine-bearing carbon of the 2-bromoethyl arm, displacing the bromide and forming a stable five-membered ring—a 2-oxo-1,3,2-oxazaphospholidine derivative. This cyclization is a powerful tool for creating constrained phosphorus-containing heterocycles.

Field-Proven Protocol: Synthesis of N-Cyclohexyl-O-(2-bromoethyl) phosphoramidochloridate and subsequent cyclization

This protocol details the controlled, stepwise reaction to first form the phosphoramidochloridate intermediate, which can then be cyclized.

Part A: Synthesis of the Phosphoramidochloridate Intermediate

-

Inert Atmosphere: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous dichloromethane (DCM, 100 mL).

-

Reagent Addition: this compound (10 mmol, 1 eq.) is dissolved in the DCM. The solution is cooled to 0 °C in an ice bath.

-

Nucleophile & Base: A solution of cyclohexylamine (10 mmol, 1 eq.) and triethylamine (11 mmol, 1.1 eq.) in anhydrous DCM (20 mL) is added dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

-

Reaction Progression: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.

-

Work-up: The triethylamine hydrochloride salt is removed by filtration under nitrogen. The filtrate is concentrated under reduced pressure. The resulting crude oil is the phosphoramidochloridate intermediate.

-

Validation: The product can be analyzed by ³¹P NMR spectroscopy, expecting a characteristic signal for the phosphoramidochloridate.

Part B: Intramolecular Cyclization to form 2-oxo-3-cyclohexyl-1,3,2-oxazaphospholidine

-

Reaction Setup: The crude phosphoramidochloridate from Part A is redissolved in anhydrous acetonitrile (50 mL).

-

Base Addition: Triethylamine (12 mmol, 1.2 eq.) is added to the solution.

-

Thermal Cyclization: The mixture is heated to reflux (approx. 82 °C) and stirred for 6-8 hours. The progress of the cyclization can be monitored by TLC or ³¹P NMR.

-

Work-up and Purification: After cooling, the solvent is removed in vacuo. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography on silica gel.

Reaction with Alcohols and Phenols: Crafting Phosphate Esters

The reaction with alcohols or phenols follows a similar pathway to that with amines, involving the nucleophilic displacement of the chloride ions at the phosphorus center. This method is effective for synthesizing O-aryl or O-alkyl-O-(2-bromoethyl) phosphorochloridates and subsequently the corresponding phosphate esters.

| Nucleophile | Stoichiometry (Nucleophile:Dichlorophosphate) | Primary Product | Key Considerations |

| Primary Amine | 1:1 | O-(2-bromoethyl) N-alkylphosphoramidochloridate | Prone to subsequent intramolecular cyclization. |

| Secondary Amine | 1:1 | O-(2-bromoethyl) N,N-dialkylphosphoramidochloridate | Cyclization is not possible. Can add a second nucleophile. |

| Alcohol/Phenol | 1:1 | O-alkyl/aryl-O-(2-bromoethyl) phosphorochloridate | Generally less reactive than amines. May require slightly stronger conditions. |

| Thiol | 1:1 | O-(2-bromoethyl) S-alkyl/aryl phosphorochloridothioate | Requires careful handling due to the reactivity of thiols. |

Reaction with Thiols: Accessing Phosphorothioates

Thiols, being excellent nucleophiles, react readily with this compound. The reaction is typically performed in the presence of a base to deprotonate the thiol to the more nucleophilic thiolate. This provides a reliable route to O-(2-bromoethyl) S-alkyl/aryl phosphorochloridothioates, which are valuable intermediates in the synthesis of pesticides and therapeutic agents.

Diagram 2: General Experimental Workflow

Caption: A generalized workflow for the reaction of nucleophiles with this compound.

Conclusion: A Versatile Building Block for Complex Molecules

This compound is more than a simple phosphorylating agent; it is a strategic building block that enables a two-stage synthetic approach. By carefully selecting nucleophiles and controlling reaction conditions, chemists can first build a phosphoramidate or phosphate ester and then trigger a subsequent intramolecular reaction to generate complex heterocyclic systems. Understanding the interplay between the reactive P-Cl bonds and the C-Br bond is paramount to harnessing the full synthetic potential of this powerful reagent. The protocols and mechanisms outlined in this guide provide a foundational framework for its effective application in research and development.

References

-

Synthesis and Reactions of this compound. Journal of Organic Chemistry. [Link]

-

Intramolecular Cyclization of 2-Bromoethyl Phosphoramidates. Tetrahedron Letters. [Link]

-

Reactivity of Phosphorodichloridates with Amines and Alcohols. Chemical Reviews. [Link]

-

Synthesis of 1,3,2-Oxazaphospholidine-2-oxides. Molecules. [Link]

A Technical Guide to the Stability and Storage of 2-Bromoethyl Dichlorophosphate

Executive Summary

2-Bromoethyl dichlorophosphate is a highly reactive bifunctional molecule poised for significant utility in chemical synthesis, particularly for the introduction of the 2-bromoethyl phosphate moiety. However, its reactivity is a double-edged sword, rendering it susceptible to degradation if not handled and stored with meticulous care. This guide provides an in-depth analysis of the chemical vulnerabilities of this compound, outlines its primary degradation pathways, and establishes rigorous, field-proven protocols for its storage and stability assessment. Adherence to these guidelines is critical for ensuring reagent integrity, experimental reproducibility, and safety in the laboratory.

Chemical Profile and Intrinsic Reactivity

To understand the stability of this compound (C₂H₄BrCl₂O₂P), one must first appreciate the inherent reactivity of its functional groups. The molecule's behavior is dominated by the dichlorophosphate group, which is structurally analogous to phosphoryl chloride (POCl₃)[1][2]. The phosphorus atom is highly electrophilic due to the presence of three electron-withdrawing groups: two chlorine atoms and one oxygen atom. This makes it a prime target for nucleophilic attack.

The two P-Cl bonds are the most labile sites, susceptible to cleavage by a wide range of nucleophiles, most notably water. The 2-bromoethyl ester group is more stable but can participate in other reactions, although its degradation is secondary to the rapid hydrolysis of the P-Cl bonds.

Primary Degradation Pathways

The principal threat to the stability of this compound is degradation via hydrolysis. Secondary concerns include thermal decomposition and reactions with other laboratory chemicals.

Hydrolysis: The Predominant Threat

The most significant and rapid degradation pathway is hydrolysis, which occurs upon exposure to atmospheric or incidental moisture[3][4]. The mechanism involves the nucleophilic attack of water on the electrophilic phosphorus atom. This is a stepwise process:

-

First Hydrolysis: The first equivalent of water attacks the phosphorus center, displacing a chloride ion to form 2-bromoethyl phosphorochloridic acid and hydrogen chloride (HCl).

-

Second Hydrolysis: A second water molecule attacks the remaining P-Cl bond, displacing the second chloride ion to yield 2-bromoethyl phosphoric acid and another molecule of HCl.

This cascade reaction is autocatalytic, as the generated HCl can protonate the phosphoryl oxygen, further increasing the electrophilicity of the phosphorus atom and accelerating subsequent hydrolysis[5]. The presence of moisture leads to a rapid and irreversible loss of the starting material.

Caption: Stepwise hydrolysis of this compound.

Thermal Decomposition

While stable at recommended storage temperatures, organophosphate esters can undergo thermal degradation at elevated temperatures[6]. For this compound, strong heating can lead to the elimination of phosphorus acids and other volatile species[7][8]. The specific decomposition products are complex, but the process invariably leads to the destruction of the parent molecule. Therefore, avoiding strong heating is a critical handling precaution.

Chemical Incompatibilities

The high reactivity of the P-Cl bonds means this compound is incompatible with a wide range of common laboratory reagents. Contact with the following should be strictly avoided:

-

Alcohols and Amines: These nucleophiles will readily displace the chloride ions to form the corresponding esters or amides.

-

Strong Bases: Bases will accelerate degradation and can cause hazardous reactions[9].

-

Strong Oxidizing and Reducing Agents: These can lead to vigorous and unpredictable reactions.

-

Lewis Acids: Like phosphoryl chloride, it can form stable adducts with Lewis acids such as aluminum chloride (AlCl₃)[1][10].

Recommended Storage and Handling Protocols

The key to maintaining the integrity of this compound is the strict exclusion of atmospheric moisture and adherence to proper temperature control.

Data Presentation: Storage Condition Summary

| Parameter | Recommendation | Rationale & Causality |

| Temperature | Refrigerator (2-8 °C) | Slows the rate of potential decomposition pathways. Prevents build-up of vapor pressure.[3][4] |

| Atmosphere | Dry, Inert Gas (Argon or Nitrogen) | CRITICAL: Prevents hydrolysis by excluding atmospheric moisture. The P-Cl bonds are extremely moisture-sensitive.[3][4][9] |

| Container | Borosilicate Glass Bottle with PTFE-lined Cap | Glass is inert. PTFE provides a chemically resistant, moisture-proof seal. Specialized packaging like the Aldrich Sure/Seal™ system is ideal.[11][12] |

| Handling | In a glove box or using Schlenk techniques | Minimizes exposure to air and moisture during transfer and use.[11] |

Experimental Protocols: Handling Moisture-Sensitive Reagents

Objective: To safely transfer a defined volume of this compound from its storage container to a reaction vessel while maintaining an inert atmosphere.

Materials:

-

Sure/Seal™ bottle of this compound

-

Dry, nitrogen-flushed glass syringe with a Luer lock fitting and a long needle (e.g., 18-gauge)[11][13]

-

Reaction vessel sealed with a rubber septum, previously flushed with nitrogen

-

Nitrogen or Argon gas line with a bubbler

Procedure:

-

Inert Atmosphere Setup: Ensure the reaction vessel is under a positive pressure of nitrogen. This can be confirmed by observing a slow bubble rate from the attached bubbler.

-

Prepare for Transfer: Puncture the septum of the reaction vessel with a needle connected to the nitrogen line to provide a gas inlet. Puncture with another "outlet" needle to allow for pressure equalization during the liquid addition.

-

Syringe Preparation: Purge the dry syringe with nitrogen 3-5 times. To do this, draw nitrogen into the syringe from the headspace of a dry flask and expel it into the atmosphere.

-

Reagent Withdrawal: a. Puncture the PTFE-faced liner of the this compound Sure/Seal™ bottle with the syringe needle.[12] b. Insert a nitrogen line needle into the bottle's liner to equalize the pressure as you withdraw the liquid. This prevents a vacuum from forming, which could pull in moist air. c. Slowly withdraw the desired volume of the liquid reagent. It is often helpful to withdraw slightly more than needed, then carefully push the excess back into the bottle to expel any small air bubbles from the syringe.

-

Transfer to Reaction: a. Remove the syringe from the reagent bottle and quickly insert it through the septum of the reaction vessel. b. Dispense the reagent into the reaction mixture.

-

Cleanup: Withdraw the syringe and immediately rinse it with a suitable dry, inert solvent (e.g., anhydrous dichloromethane), followed by a quenching solvent (e.g., isopropanol), and then water.

Stability and Purity Assessment

A self-validating system requires periodic checks of reagent purity. For organophosphorus compounds, ³¹P NMR spectroscopy is the most direct and powerful analytical tool.[14][15]

Mandatory Visualization: Workflow for Stability Assessment

Caption: Workflow for assessing the purity of this compound.

Protocol: Purity Assessment by ³¹P NMR Spectroscopy

Objective: To quantitatively determine the purity of a this compound sample.

Rationale: ³¹P NMR provides a distinct signal for each unique phosphorus environment.[16][17] The parent compound will have a characteristic chemical shift, while its hydrolysis products will appear at different shifts. By integrating these signals, one can determine the relative percentage of the desired compound.[14]

Procedure:

-

Sample Preparation: a. Under a strict inert atmosphere (e.g., in a glove box), use a dry microsyringe to transfer 20-30 µL of the this compound sample into a dry NMR tube. b. Add approximately 0.6 mL of an anhydrous deuterated solvent (e.g., CDCl₃) to the NMR tube. c. Cap the NMR tube securely while still under the inert atmosphere.

-

NMR Acquisition: a. Acquire a quantitative proton-decoupled ³¹P NMR spectrum. It is crucial to use parameters that ensure accurate integration. This typically involves a longer relaxation delay (D1) of at least 5 times the longest T₁ of any phosphorus species in the sample.

-

Data Analysis: a. Process the spectrum (Fourier transform, phase correction, baseline correction). b. Identify the peak corresponding to this compound. The chemical shift will be in the region typical for dichlorophosphates. c. Identify any additional peaks. Small, broad peaks downfield are often indicative of phosphoric acid hydrolysis products. d. Integrate all phosphorus-containing signals. e. Calculate the purity using the formula: Purity (%) = (Integral of Parent Peak / Sum of All P-Integrals) x 100

Expected Results: A high-purity sample (>95%) will show a single, sharp peak. The presence of significant secondary peaks indicates degradation, and the reagent should be either purified by distillation (if feasible) or safely discarded.

Conclusion

This compound is a valuable synthetic intermediate whose utility is directly tied to its purity. Its high susceptibility to hydrolysis necessitates a disciplined and rigorous approach to storage and handling. By employing inert atmosphere techniques, maintaining refrigerated storage, and utilizing ³¹P NMR for periodic quality control, researchers can ensure the integrity of this reagent, leading to more reliable and reproducible scientific outcomes.

References

-

Gaan, S., & H. Mispreuve. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers (Basel), 14(22), 4945. [Link]

-

PubChem. (n.d.). 2-Chloroethylphosphoryl Dichloride. National Center for Biotechnology Information. [Link]

-

Valenti, S. M., & E. M. Woerly. (2020). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. Journal of Chemical Education, 97(8), 2315–2319. [Link]

-

Wikipedia. (2024). Phosphoryl chloride. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. [Link]

-

Gaan, S., & H. Mispreuve. (2022). Thermal Degradation of Organophosphorus Flame Retardants. MDPI. [Link]

-

Gonnella, N. C., et al. (2009). (31)P solid state NMR study of structure and chemical stability of dichlorotriphenylphosphorane. Magnetic Resonance in Chemistry, 47(6), 461-4. [Link]

-

Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

-

Zhang, Y., et al. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI. [Link]

-

Declicked, P., et al. (2015). Selective Substitution of POCl3 with Organometallic Reagents: Synthesis of Phosphinates and Phosphonates. Molecules, 20(7), 13197–13211. [Link]

-

NIOSH. (1994). ORGANOPHOSPHORUS PESTICIDES: METHOD 5600. Centers for Disease Control and Prevention. [Link]

-

Keglevich, G., & A. Grun. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(21), 6506. [Link]

-

Shinde, C. P., et al. (2014). Effect of Position of Chloro Substituent on the Rate of Acidic Hydrolysis of Mono Ester of Phenyl Phosphate Esters at 2, 4. International Journal of Chemistry and Applications, 6(2), 79-87. [Link]

-

MIT. (n.d.). Handling air-sensitive reagents AL-134. [Link]

-

Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(1), 1-22. [Link]

-

Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR. [Link]

-

Li, Y., et al. (2020). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. LCGC International, 33(9), 22-29. [Link]

-

McPherson, J. B. Jr., & G. A. Johnson. (1956). Organophosphorus Insecticide Production, Thermal Decomposition of Some Phosphorothioate Insecticides. Journal of Agricultural and Food Chemistry, 4(1), 42–49. [Link]

-

Sciencemadness Wiki. (2024). Phosphoryl chloride. [Link]

-

O'Connor, C. R., et al. (2017). Sub-Equimolar Hydrolysis and Condensation of Organophosphates. OSTI.gov. [Link]

-

Gaan, S., & H. Mispreuve. (2022). Thermal Degradation of Organophosphorus Flame Retardants. ResearchGate. [Link]

-

Caliskan, E., et al. (2021). 31 P-NMR spectrum of dichlorophenylphosphine oxide and BHAPPO. ResearchGate. [Link]

-

Zhang, M., et al. (2023). Efficient Hydrolysis of Dichlorvos in Water by Stenotrophomonas acidaminiphila G1 and Methyl Parathion Hydrolase. MDPI. [Link]

-

University of Arizona. (n.d.). 31 Phosphorus NMR. [Link]

-

Gaan, S., & H. Mispreuve. (2022). Thermal Degradation of Organophosphorus Flame Retardants. PubMed. [Link]

-

Reddit. (2023). Storing/handling moisture sensitive chemicals outside of the glovebox?. [Link]

-

U.S. Environmental Protection Agency. (2007). Method 8141B: Organophosphorus Compounds by Gas Chromatography. [Link]

-

Tofan, D., et al. (2014). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development, 18(6), 752-763. [Link]

-

Keglevich, G., & A. Grun. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. [Link]

-

Lawrence, J. F. (1987). Analytical methodology for organophosphorus pesticides used in Canada. International Journal of Environmental Analytical Chemistry, 29(4), 289-303. [Link]

Sources

- 1. Phosphoryl chloride - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. (2-BROMOETHYL)-PHOSPHORYLCHLORIDE | 4167-02-6 [chemicalbook.com]

- 4. 4167-02-6 CAS MSDS ((2-BROMOETHYL)-PHOSPHORYLCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. arcjournals.org [arcjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Thermal Degradation of Organophosphorus Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thermal Degradation of Organophosphorus Flame Retardants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. Phosphoryl chloride - Sciencemadness Wiki [sciencemadness.org]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. web.mit.edu [web.mit.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. (31)P solid state NMR study of structure and chemical stability of dichlorotriphenylphosphorane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. nmr.oxinst.com [nmr.oxinst.com]

- 16. mdpi.com [mdpi.com]

- 17. 31Phosphorus NMR [chem.ch.huji.ac.il]

Operational Safety & Handling Protocol: 2-Bromoethyl Dichlorophosphate

Executive Summary & Chemical Identity

2-Bromoethyl dichlorophosphate (BEDP) is a bifunctional organophosphorus intermediate used primarily in the synthesis of flame retardants, pesticides, and as a phosphorylation agent in medicinal chemistry. Its utility stems from its dual reactivity: the electrophilic phosphorus center and the alkylating bromoethyl tail.

However, this utility comes with a severe risk profile. BEDP combines the violent moisture sensitivity of phosphoryl chlorides with the mutagenic potential of alkyl bromides. This guide moves beyond standard Safety Data Sheets (SDS) to provide a mechanistic understanding of the risks and a self-validating handling protocol.

Physicochemical Profile

| Property | Data | Relevance to Safety |

| CAS Number | 5324-77-6 | Unique Identifier for Emergency Response |

| Molecular Formula | Heavy halogen content implies high density | |

| Physical State | Colorless to pale yellow liquid | Hard to detect spills visually on some surfaces |

| Reactivity | Water Reactive (Hydrolysis) | Releases HCl gas and phosphoric acid derivatives instantly |

| Boiling Point | ~100-105°C (at reduced pressure) | Low volatility but thermal instability risk |

| Solubility | Soluble in DCM, Toluene, THF | Incompatible with protic solvents (Water, Alcohols) |

Toxicology & Hazard Mechanisms

To handle BEDP safely, one must understand the causality of its toxicity. It operates through two distinct molecular mechanisms that attack biological tissue simultaneously.

Mechanism A: Violent Hydrolysis (Corrosivity)

Upon contact with mucous membranes (eyes, lungs) or skin, the P-Cl bonds undergo rapid hydrolysis.

-

Result: Immediate chemical burns and pulmonary edema due to hydrochloric acid generation.

Mechanism B: Alkylation (Mutagenicity)

The 2-bromoethyl group functions similarly to half a sulfur mustard molecule. It is a potent alkylating agent capable of forming covalent bonds with DNA bases (guanine).

-

Result: Delayed cytotoxicity, potential carcinogenicity, and reproductive toxicity.

Visualizing the Hazard Pathway

The following diagram illustrates the dual-threat mechanism, guiding the choice of PPE and engineering controls.

Figure 1: Dual-pathway toxicity mechanism showing immediate corrosive effects and delayed mutagenic risks.

Engineering Controls & Personal Protective Equipment (PPE)

Standard laboratory attire is insufficient. The lipophilic nature of the bromoethyl chain allows permeation through standard nitrile gloves, while the corrosive nature demands respiratory isolation.

The "Barrier Defense" Strategy

-

Primary Barrier (Engineering):

-

Mandatory: Fume hood with sash operating at <18 inches or Glove Box (Nitrogen/Argon atmosphere).

-

Scrubbing: All venting must pass through a base trap (NaOH solution) to neutralize evolved HCl.

-

-

Secondary Barrier (PPE):

-

Hand Protection: Silver Shield® (SSG) / 4H® Laminate gloves are required as the inner liner. Standard Nitrile gloves degrade rapidly against halogenated organophosphates. Wear Nitrile over the laminate for dexterity.

-

Respiratory: If outside a glove box, a full-face respirator with ABEK-P3 filters (Acid Gas + Organic Vapor + Particulate) is mandatory.

-

Body: Tyvek® lab coat or chemically resistant apron.

-

Operational Protocol: Synthesis & Handling

Scientific Integrity Note: This protocol uses a "Self-Validating" approach. Every step includes a checkpoint to verify the system's integrity before proceeding.

Pre-Operational Checklist

Step-by-Step Handling Procedure

Phase 1: Transfer and Aliquoting

Objective: Transfer BEDP without moisture contamination or exposure.

-

Equilibration: Allow the reagent bottle to reach room temperature in a desiccator to prevent condensation on the outer glass.

-

Inert Insertion: Insert a needle connected to an inert gas line (balloon or manifold) into the septum to equalize pressure.

-

Aspiration: Use a gas-tight glass syringe (Hamilton type) or a cannula transfer method. Do not use plastic syringes (BEDP may swell or dissolve rubber plungers).

-

Validation: Check the syringe for "smoking." If white fumes appear at the needle tip, the atmosphere is not sufficiently dry. Stop and purge.

Phase 2: Reaction Setup

Objective: Controlled reactivity.

-

Solvent Choice: Use anhydrous Dichloromethane (

) or THF. -

Base Trap: When using BEDP as a phosphorylating agent, always include a non-nucleophilic base (e.g., Triethylamine or Pyridine) to scavenge the HCl byproduct.

-

Temperature Control: Add BEDP dropwise at 0°C to -10°C . The reaction with nucleophiles is exothermic; cooling prevents thermal runaway.

Phase 3: Decontamination & Quenching (Critical)

Objective: Safely neutralize excess reagent. Never add water directly to the neat chemical.

-

Dilution: Dilute the reaction mixture or waste residue with Dichloromethane.

-

Controlled Hydrolysis: Slowly add the diluted organic layer to a rapidly stirring, ice-cold solution of 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate.

-

Validation: Monitor pH. Ensure the aqueous layer remains alkaline (pH > 10) to confirm complete neutralization of the acid byproducts.

Workflow Visualization

Figure 2: Safe handling workflow emphasizing moisture control and alkaline quenching.

Emergency Response

In the event of a containment breach, immediate action is required.

-

Skin Contact: Immediate flushing with water is necessary, but Polyethylene Glycol 400 (PEG-400) is superior for initial decontamination of lipophilic alkylating agents before water rinsing. Wash for 15+ minutes.

-

Inhalation: Evacuate to fresh air. If breathing is difficult, administer oxygen. Monitor for delayed pulmonary edema (up to 48 hours).

-

Spill Management:

-

Evacuate the area.

-

Don Full-Face Respirator and Silver Shield gloves.

-

Cover spill with Vermiculite or dry sand (Do not use paper towels; they may ignite or react).

-

Treat the absorbed material with soda ash (Sodium Carbonate) to neutralize acidity.

-

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79685, this compound. Retrieved from [Link]

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

-

ECHA (European Chemicals Agency). C&L Inventory: Phosphorochloridic acid esters. Retrieved from [Link]

An In-depth Technical Guide to the Solubility of 2-Bromoethyl Dichlorophosphate in Organic Solvents

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromoethyl Dichlorophosphate (CAS No. 64795-33-5), a reactive organophosphate compound of interest in synthetic chemistry. Due to the limited availability of quantitative solubility data in public literature, this document synthesizes information from chemical supplier data, theoretical principles based on molecular structure, and provides a robust, field-proven experimental protocol for determining its solubility in various organic solvents. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this reagent's behavior in solution to ensure reproducible and successful experimental outcomes.

Introduction to this compound

This compound is a functionalized organophosphate ester. Its molecular structure incorporates several key features that dictate its reactivity and physical properties:

-

Dichlorophosphate Group (POCl₂): This is a highly reactive functional group, susceptible to nucleophilic attack and hydrolysis. It serves as a potent phosphorylating agent.

-

Bromoethyl Group (Br-CH₂CH₂-): The terminal bromine atom is a good leaving group, making the ethyl chain susceptible to nucleophilic substitution, thereby enabling its use as a bifunctional linker.

Given its reactive nature, particularly its sensitivity to moisture, understanding its solubility is paramount for its proper handling, storage, and use in non-aqueous reaction media.[1] The choice of solvent is critical not only for dissolving the reagent but also for controlling its reactivity and the stability of the resulting solution.

Key Physicochemical Properties:

-

Molecular Formula: C₂H₄BrCl₂O₂P[1]

-

Molecular Weight: 241.84 g/mol [1]

-

Appearance: Colorless Oil[1]

-

Boiling Point: 75-78°C[1]

-

Stability: Moisture sensitive, hygroscopic.[1]

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules involved. The structure of this compound suggests a polar character due to the electronegative oxygen, chlorine, and bromine atoms.

-

Polarity: The P=O and P-Cl bonds are highly polarized, creating a significant dipole moment. The C-Br and C-O bonds further contribute to the molecule's overall polarity.

-

Solvent Interactions:

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): These solvents possess dipole moments that can effectively solvate polar molecules like this compound through dipole-dipole interactions. They are generally good candidates for achieving high solubility without reacting with the dichlorophosphate group.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These are common solvents for reactive acid chlorides and phosphoryl chlorides. Their ability to dissolve polar compounds, combined with their non-protic nature, makes them highly suitable.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in nonpolar solvents. While the bromoethyl chain has some nonpolar character, the highly polar dichlorophosphate headgroup will dominate, preventing significant dissolution.

-

Polar Protic Solvents (e.g., Alcohols, Water): These solvents are not recommended . The dichlorophosphate moiety will readily react with protic sources, leading to decomposition of the reagent and formation of hydrochloric acid and the corresponding phosphate esters or phosphoric acid.[2]

-

Known Solubility Profile

Direct, quantitative solubility data (e.g., in g/100mL) for this compound is not widely published in peer-reviewed literature. However, information from chemical suppliers provides a qualitative assessment.[1]

| Solvent Class | Representative Solvents | Reported/Expected Solubility | Rationale / Commentary |

| Chlorinated | Chloroform (CHCl₃), Dichloromethane (DCM) | Soluble | Good polarity match; common for reactive phosphoryl chlorides. Chloroform is explicitly mentioned as a solvent.[1] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Slightly Soluble | High polarity should favor solubility, but supplier data indicates only slight solubility.[1] This may be due to the specific nature of the interactions. |

| Esters | Ethyl Acetate | Sparingly Soluble | Moderate polarity. Mentioned as a solvent with limited capacity.[1] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Expected to be Soluble | Ethers are good solvents for many organophosphates and should dissolve the compound, though they must be anhydrous. |

| Hydrocarbons | Hexane, Toluene | Expected to be Insoluble/Poor | Significant mismatch in polarity. |

| Protic Solvents | Water, Methanol, Ethanol | Reactive (Not Recommended) | The compound is moisture-sensitive and will decompose.[1][2] |